[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a chiral primary amine derivative featuring a pyrrolidine ring, a tert-butyl carbamate protective group, and an (S)-configured 2-aminopropionyl (alanine-derived) side chain. This compound is cataloged under Ref: 10-F083350 by CymitQuimica and was historically used in pharmaceutical and organic synthesis research . However, commercial availability has been discontinued, likely due to challenges in synthesis scalability or shifts in research focus . Its structure combines rigidity from the pyrrolidine ring with steric protection from the tert-butyl group, making it a candidate for studying stereoselective reactions or peptide mimetics.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-6-10(8-16)15(5)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKZLILNRMCUAU-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@@H](C1)N(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a derivative of pyrrolidine with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's basic properties.
- Tert-butyl Ester : Enhances lipophilicity, potentially improving membrane permeability.
- Amino Acid Moiety : The presence of an amino acid structure may influence interactions with biological targets.
Structural Formula
Research indicates that compounds similar to this one often interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The amino acid component suggests potential activity at glutamate receptors, which are crucial for synaptic plasticity and memory function.
Case Studies and Research Findings
- Neuroprotective Effects :
- Antiviral Activity :
- Anticancer Properties :
Comparative Biological Activity Table
Scientific Research Applications
Pharmacological Applications
-
Neuroprotective Effects :
- Research indicates that compounds similar to [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester may exhibit neuroprotective properties. For instance, pyrrolidine derivatives have been studied for their ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antidepressant Activity :
-
Anti-inflammatory Properties :
- Evidence suggests that carbamate esters can possess anti-inflammatory properties, making them candidates for treating conditions like arthritis or other inflammatory diseases. This is particularly relevant given the increasing interest in developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Enzyme Inhibition
This compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways:
| Enzyme | Inhibition Type | Effect |
|---|---|---|
| Acetylcholinesterase | Competitive | Potential use in cognitive disorders |
| Cyclooxygenase (COX) | Non-competitive | Anti-inflammatory effects |
Case Studies
-
Neuroprotection in Animal Models :
A study conducted on mice demonstrated that administration of similar pyrrolidine derivatives resulted in reduced neuronal death following induced oxidative stress. The results indicated a protective mechanism involving the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) levels . -
Behavioral Studies on Antidepressant Effects :
In a controlled trial using rat models, administration of this compound led to significant improvements in depression-like behaviors as measured by the forced swim test and sucrose preference test, suggesting its potential as an antidepressant .
Comparison with Similar Compounds
Table 1: Ring System Comparisons
| Compound Name | CAS | Ring Type | Key Substituent | Molecular Weight |
|---|---|---|---|---|
| Target Compound | - | Pyrrolidine | Methyl-carbamate | - |
| [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester | 1401668-72-1 | Piperidine | Methyl-carbamate | 285.38 |
| tert-butyl N-{1-[(3R)-pyrrolidin-3-yl]cyclopropyl}carbamate | 431058-52-5 | Pyrrolidine | Cyclopropyl | 240.34 |
Ester Group Modifications: tert-Butyl vs. Benzyl
The tert-butyl carbamate group is a common protective moiety for amines due to its stability under basic conditions. Comparatively:
- [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 1401666-78-1) replaces tert-butyl with a benzyl ester. The benzyl group offers orthogonal deprotection (e.g., via hydrogenolysis) but introduces aromaticity, which may affect solubility and metabolic pathways .
Table 2: Ester Group Impact
| Compound Name | CAS | Ester Group | Deprotection Method | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | - | tert-Butyl | Acidic conditions | Moderate (lipophilic) |
| [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester | 1401666-78-1 | Benzyl | Hydrogenolysis | Low (aromatic) |
Stereochemical and Functional Group Variations
- Enantiomeric Pair : The R/S configuration at the pyrrolidine or piperidine nitrogen critically influences chiral recognition. For instance, the R-configuration in CAS 1401668-72-1 may lead to divergent biological activity compared to the S-configuration in the target compound .
Physicochemical Properties
Predicted data for CAS 1401668-72-1 (piperidine analog) includes a density of 1.10 g/cm³ and boiling point of 412.7°C, suggesting higher thermal stability than pyrrolidine-based compounds . The target compound’s acidity (pKa ~9.05) aligns with typical tertiary amines, but substitutions like cyclopropyl groups may alter protonation behavior .
Preparation Methods
Enantioselective Pyrrolidine Formation
The (S)-configured pyrrolidine core is synthesized via asymmetric hydrogenation or chiral pool strategies. A representative method involves:
Starting material : (S)-N-Boc-3-pyrrolidinecarboxylic acid.
Procedure :
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the carboxylic acid to (S)-3-(hydroxymethyl)pyrrolidine.
-
Amination : Reaction with methylamine in the presence of NaBH₃CN yields (S)-3-(methylamino)pyrrolidine.
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | H₂ (50 psi), Pd/C, MeOH | 92% | 98% |
| 2 | MeNH₂, NaBH₃CN, THF | 85% | 95% |
Key challenge : Avoiding racemization during amination. Use of low-temperature conditions (0–5°C) preserves stereochemical integrity.
| Parameter | Value |
|---|---|
| Solvent | THF/H₂O (1:1) |
| Base | NaHCO₃ |
| Temperature | 0°C → RT |
| Yield | 89% |
Amide Coupling with Pyrrolidine Intermediate
The protected alanine is coupled to (S)-3-(methylamino)pyrrolidine using carbodiimide-based reagents:
Procedure :
-
Activate (S)-2-(tert-butoxycarbonylamino)propanoic acid with HATU (1.1 eq) and DIPEA (2 eq) in DMF.
-
Add (S)-3-(methylamino)pyrrolidine (1 eq) and stir at RT for 12h.
| Reagent | Role | Equivalents |
|---|---|---|
| HATU | Coupling agent | 1.1 |
| DIPEA | Base | 2.0 |
| DMF | Solvent | - |
Outcome :
Final Deprotection and Carbamate Installation
Tert-Butyl Carbamate Formation
The secondary amine on the pyrrolidine is protected using tert-butyl chloroformate:
Reaction :
(S)-1-((S)-2-(tert-butoxycarbonylamino)propionyl)pyrrolidin-3-yl)methylamine + Boc₂O → Target compound.
| Condition | Detail |
|---|---|
| Solvent | CH₂Cl₂ |
| Base | Triethylamine |
| Temperature | 0°C → RT |
| Reaction Time | 4h |
| Yield | 82% |
Critical step : Slow addition of Boc₂O (0.5 eq) to avoid overprotection.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Stereopurity | Scalability |
|---|---|---|---|
| Asymmetric hydrogenation + HATU | 58% | >99% ee | High |
| Chiral pool + DCC | 49% | 97% ee | Moderate |
| Enzymatic resolution | 41% | 99% ee | Low |
Key findings :
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodology :
- Starting Materials : Use (S)-2-aminopropionic acid (alanine derivative) and tert-butyl carbamate-protected pyrrolidine as core precursors. Activate the carboxylic acid group of alanine via acid chloride formation (e.g., using thionyl chloride) to facilitate coupling .
- Coupling Strategy : Employ peptide coupling reagents like HATU or DCC with DMAP to ensure stereochemical fidelity during the formation of the amide bond between the pyrrolidine and alanine moieties .
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups for amine protection, which can be removed under acidic conditions (e.g., TFA) without affecting the stereochemistry .
- Validation : Confirm stereochemical purity via chiral HPLC and compare retention times with known standards .
Q. How can researchers address challenges in isolating the compound from reaction mixtures?
- Purification Methods :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.
- Crystallization : Optimize solvent systems (e.g., ethanol/water) to exploit differences in solubility between the product and impurities .
- Analytical Monitoring : Track reaction progress via TLC (Rf ~0.3 in 1:1 hexane/ethyl acetate) and confirm final purity (>95%) by LC-MS .
Advanced Research Questions
Q. How can stereochemical inconsistencies in the final product be resolved during synthesis?
- Root Cause Analysis :
- Racemization may occur during coupling steps due to harsh reaction conditions (e.g., high temperature or acidic/basic environments).
- Mitigation Strategies :
- Use low-temperature (0–5°C) coupling reactions with mild bases like triethylamine to minimize epimerization .
- Employ chiral auxiliaries or enzymatic catalysis to enhance enantiomeric excess (e.g., lipase-mediated resolution) .
Q. What analytical methods are critical for characterizing degradation products under accelerated stability testing?
- Experimental Design :
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 14 days.
- Detection : Use UPLC-QTOF-MS to identify degradation products (e.g., Boc deprotection or hydrolysis of the amide bond) .
- Data Interpretation :
- Major Degradants :
- Product A : [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-amine (Boc removal; m/z 214.2).
- Product B : Hydrolyzed carboxylic acid derivative (m/z 285.1) .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Hypothesis Testing :
- Variability Source : Differences in cell membrane permeability or enzyme specificity (e.g., proteases in cellular lysates).
- Methodological Adjustments :
- Use isotopic labeling (e.g., -tagged compound) to track metabolic stability in vitro vs. in vivo .
- Perform molecular docking simulations to assess binding affinity to target enzymes (e.g., aminopeptidases) and correlate with IC values .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE Requirements :
- Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management :
- Neutralize liquid spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Storage :
- Store at –20°C under nitrogen to prevent hydrolysis of the Boc group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
